2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Overview
Description
2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound belonging to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, a common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of Lewis acids or other catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyridazinone derivatives, including this compound, typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve multi-step synthesis with intermediate purification steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent and its role in cardiovascular treatments.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives such as:
4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one: Known for its antimicrobial properties.
Emorfazone: An anti-inflammatory agent.
Zardaverine: An anti-platelet agent.
Uniqueness
What sets 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its unique structure, which allows for a wide range of modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22-16-20-9-5-2-6-10-21(20)24-26(22)17-23(28)25-13-11-19(12-14-25)15-18-7-3-1-4-8-18/h1,3-4,7-8,16,19H,2,5-6,9-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAFFIEQAUCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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